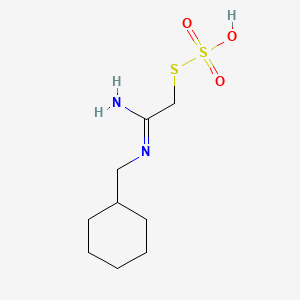
S-((N-Cyclohexylmethylamidino)methyl) hydrogen thiosulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-((N-Cyclohexylmethylamidino)methyl) hydrogen thiosulfate is an organic compound containing sulfur, nitrogen, and oxygen atoms It is characterized by its unique structure, which includes a thiosulfate group bonded to a cyclohexylmethylamidino moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-((N-Cyclohexylmethylamidino)methyl) hydrogen thiosulfate typically involves the reaction of cyclohexylmethylamine with carbon disulfide, followed by the addition of hydrogen peroxide. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained. The general reaction scheme can be represented as follows:
- Cyclohexylmethylamine reacts with carbon disulfide to form an intermediate.
- The intermediate is then treated with hydrogen peroxide to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography may be employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
S-((N-Cyclohexylmethylamidino)methyl) hydrogen thiosulfate can undergo various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfate or sulfonate derivatives.
Reduction: Reduction reactions can convert the thiosulfate group to sulfide or thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiosulfate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
Oxidation: Sulfate, sulfonate derivatives.
Reduction: Sulfide, thiol derivatives.
Substitution: Various substituted thiosulfate compounds.
Applications De Recherche Scientifique
S-((N-Cyclohexylmethylamidino)methyl) hydrogen thiosulfate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: Investigated for its potential role in biological systems, particularly in the study of sulfur metabolism and signaling pathways.
Medicine: Explored for its potential therapeutic applications, including its antioxidant and anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of S-((N-Cyclohexylmethylamidino)methyl) hydrogen thiosulfate involves its interaction with molecular targets and pathways in biological systems. The thiosulfate group can act as a nucleophile, participating in various biochemical reactions. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress and inflammation in cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium Thiosulfate: Commonly used in medical and industrial applications, particularly for its antioxidant properties.
Ammonium Thiosulfate: Used in agriculture as a fertilizer and in photographic processing.
Potassium Thiosulfate: Employed in various industrial processes, including water treatment and chemical synthesis.
Uniqueness
S-((N-Cyclohexylmethylamidino)methyl) hydrogen thiosulfate is unique due to its specific structure, which combines a thiosulfate group with a cyclohexylmethylamidino moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
40283-56-5 |
|---|---|
Formule moléculaire |
C9H18N2O3S2 |
Poids moléculaire |
266.4 g/mol |
Nom IUPAC |
[(1-amino-2-sulfosulfanylethylidene)amino]methylcyclohexane |
InChI |
InChI=1S/C9H18N2O3S2/c10-9(7-15-16(12,13)14)11-6-8-4-2-1-3-5-8/h8H,1-7H2,(H2,10,11)(H,12,13,14) |
Clé InChI |
HBVPIONTJSERNY-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)CN=C(CSS(=O)(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,4-dimethyl-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline](/img/structure/B14665523.png)
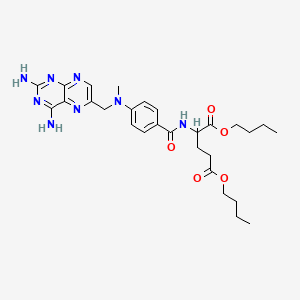
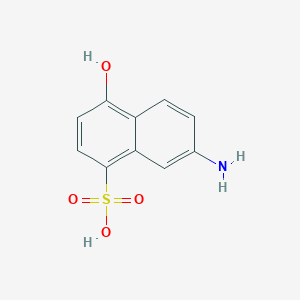
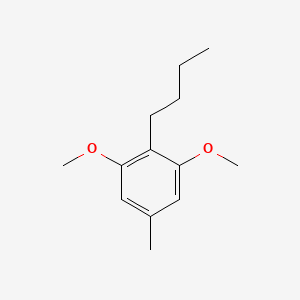
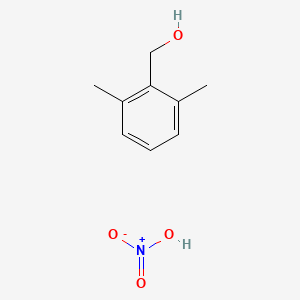
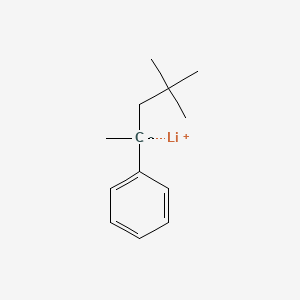
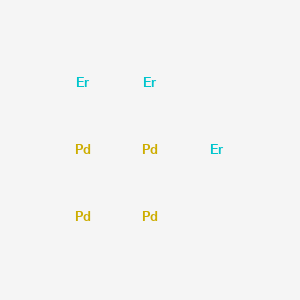
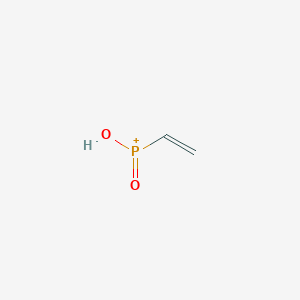
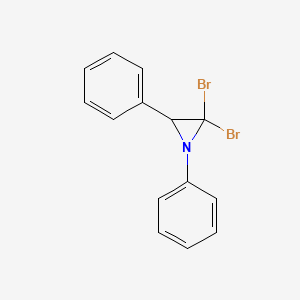
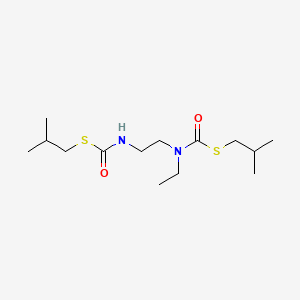
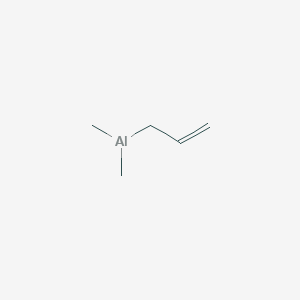
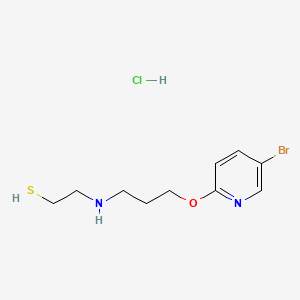
![6-{1-[(2-Hydroxypropyl)amino]ethylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14665602.png)
